molecular formula C15H14F2N4OS B2469222 N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide CAS No. 2418721-86-3

N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide

Numéro de catalogue B2469222
Numéro CAS: 2418721-86-3
Poids moléculaire: 336.36
Clé InChI: WCDQLWGHVZUNDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide, also known as Compound A, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A is a potent inhibitor of the heat shock protein 90 (HSP90), which is a chaperone protein that plays a crucial role in the folding and stabilization of various oncogenic proteins. By inhibiting HSP90, N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A destabilizes these oncogenic proteins, leading to their degradation and inhibition of cancer cell growth. N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has also been shown to inhibit other proteins involved in cancer progression, such as AKT and ERK, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has been shown to have a selective toxicity towards cancer cells, with minimal toxicity towards normal cells. This selectivity is thought to be due to the higher expression of HSP90 in cancer cells compared to normal cells. N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In preclinical models, N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has been shown to reduce tumor growth and metastasis, further highlighting its potential as an anticancer agent.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. It has also been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the synthesis of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A is complex and requires specialized equipment and expertise, which can make it challenging for some labs to obtain and use.

Orientations Futures

There are several future directions for research on N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A. Another area of interest is the evaluation of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A in combination with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy. Additionally, the identification of biomarkers that predict response to N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A treatment could help to identify patients who are most likely to benefit from this therapy. Finally, the evaluation of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A in other disease settings, such as neurodegenerative diseases, could provide new avenues for therapeutic intervention.

Méthodes De Synthèse

The synthesis of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A involves a multistep process that includes the reaction of 3,5-difluoroaniline with 2-bromoacetylthiazole, followed by the reaction of the resulting intermediate with 2-cyanobutan-2-amine. The final product is obtained by reacting the intermediate with 4-cyanobenzoyl chloride. The synthesis of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has been optimized to improve yield and purity, and the final product has been characterized using various analytical techniques, including NMR, LC-MS, and X-ray crystallography.

Applications De Recherche Scientifique

N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has also been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in preclinical models. These promising results have led to the initiation of clinical trials to evaluate the safety and efficacy of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A in cancer patients.

Propriétés

IUPAC Name

N-(2-cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4OS/c1-3-15(2,8-18)21-13(22)12-7-23-14(20-12)19-11-5-9(16)4-10(17)6-11/h4-7H,3H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDQLWGHVZUNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CSC(=N1)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.